molecular formula C16H13ClN2O B13739221 4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- CAS No. 1915-78-2

4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl-

Cat. No.: B13739221
CAS No.: 1915-78-2
M. Wt: 284.74 g/mol
InChI Key: RJZXLKDGUVNJLR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-methyl-
  • 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-2-methyl-
  • 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-methyl-

Uniqueness

4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- is unique due to the presence of both chloro and methyl groups on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.

Properties

IUPAC Name

3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZXLKDGUVNJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172673
Record name 4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1915-78-2
Record name 4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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